molecular formula C27H31NO10 B1242170 13-Deoxydoxorubicin CAS No. 628290-43-7

13-Deoxydoxorubicin

カタログ番号 B1242170
CAS番号: 628290-43-7
分子量: 529.5 g/mol
InChIキー: RGVRUQHYQSORBY-JIGXQNLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GPX-100 is an anthracycline anticancer drug that belongs to the family of drugs called antitumor antibiotics.

科学的研究の応用

1. Preclinical and Clinical Studies

13-Deoxydoxorubicin and its analogs have been the subject of various preclinical and clinical studies. Notably, 5-imino-13-deoxydoxorubicin (DIDOX; GPX-150) is a modified doxorubicin analog designed to prevent the formation of cardiotoxic metabolites and reactive oxygen species. This modification was intended to retain the anti-cancer activity of doxorubicin while reducing its cardiotoxicity. Clinical trials have been conducted to determine the maximum tolerated dose of GPX-150 in patients with metastatic solid tumors, revealing its potential in cancer therapy without cardiotoxicity (Holstein et al., 2015); (Hohl et al., 2013).

2. Intracellular Uptake and Cytotoxicity

Research on analogs like 4'-deoxydoxorubicin has shown differences in intracellular uptake and distribution compared to doxorubicin, suggesting distinct modes of action. This includes a greater cell uptake rate and distinct intracellular distribution, which could reflect different binding sites or mechanisms of action compared to the parent compound (Kerr et al., 1986).

3. Effects on Cardiac Gene Expression

Studies have also explored the effects of doxorubicin and its analogs like C-13 deoxydoxorubicin on cardiac gene expression. For instance, chronic administration of these compounds in rabbits showed differential effects on cardiac contractility and gene expression, particularly the ryanodine receptor gene, which plays a crucial role in cardiac function (Gambliel et al., 2002).

4. Lipophilicity and Antitumor Activity

Some derivatives, like 4'-iodo-4'-deoxydoxorubicin, are noted for their greater lipophilicity and reduced basicity, which contribute to higher cytotoxicity against certain cell lines and a broader spectrum of antitumor activity. These characteristics also lead to different administration routes and reduced cardiotoxicity in experimental settings (Barbieri et al., 1987).

5. Novel Anthracycline Glycosides

Research has also led to the discovery of new anthracycline glycosides, like 4-O-demethyl-11-deoxydoxorubicin, which exhibit antibacterial and cytotoxic activity and show promise in treating experimental tumors (Cassinelli et al., 1982).

特性

CAS番号

628290-43-7

分子式

C27H31NO10

分子量

529.5 g/mol

IUPAC名

(7S,9R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H31NO10/c1-11-22(30)14(28)8-17(37-11)38-16-10-27(35,6-7-29)9-13-19(16)26(34)21-20(24(13)32)23(31)12-4-3-5-15(36-2)18(12)25(21)33/h3-5,11,14,16-17,22,29-30,32,34-35H,6-10,28H2,1-2H3/t11-,14-,16-,17-,22+,27-/m0/s1

InChIキー

RGVRUQHYQSORBY-JIGXQNLBSA-N

異性体SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O

正規SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O

その他のCAS番号

628290-43-7

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-Deoxydoxorubicin
Reactant of Route 2
13-Deoxydoxorubicin
Reactant of Route 3
13-Deoxydoxorubicin
Reactant of Route 4
13-Deoxydoxorubicin
Reactant of Route 5
Reactant of Route 5
13-Deoxydoxorubicin
Reactant of Route 6
13-Deoxydoxorubicin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。